![molecular formula C14H21N3O2S B2732833 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034292-55-0](/img/structure/B2732833.png)
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring, followed by the introduction of the 1,2,4-oxadiazole ring and the cyclopentanecarboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-thiopyran ring is a six-membered ring containing one sulfur atom . The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The cyclopentanecarboxamide group consists of a five-membered cyclopentane ring attached to a carboxamide group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research has explored the synthesis of various substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds through reactions involving 1,3,4-oxadiazoline derivatives. These processes highlight the versatility of oxadiazole moieties in constructing complex heterocyclic frameworks, potentially relevant to the compound (Chau, Saegusa, & Iwakura, 1982).
Antibacterial Activity : Some derivatives related to the specified compound have shown promising antibacterial activities. For instance, 1,3,4-oxadiazole thioether derivatives exhibited significant inhibitory effects against bacterial strains, hinting at the potential antimicrobial applications of similar compounds (Song et al., 2017).
Anticancer Evaluation : Compounds featuring 1,3,4-oxadiazole structures have been synthesized and evaluated for their anticancer activities against various cancer cell lines, demonstrating the potential of such molecules in therapeutic applications (Ravinaik et al., 2021).
Herbicidal Activities : Studies have also investigated the herbicidal potential of 1,3,4-oxadiazoles, revealing their effectiveness against certain plant species. This suggests potential agricultural applications for compounds with similar structures (Bao, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-14(11-3-1-2-4-11)15-9-12-16-13(17-19-12)10-5-7-20-8-6-10/h10-11H,1-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXRLUCPYCOXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide |
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